

A Technical Guide to Thymidine-13C10: Sourcing and Applications for Researchers

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Compound of Interest

Compound Name: Thymidine-13C10

Cat. No.: B15136628

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This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of **Thymidine-13C10**, a stable isotope-labeled nucleoside critical for tracking DNA synthesis and cellular proliferation. This document outlines key purchasing information from various suppliers, details relevant metabolic pathways, and provides an adaptable experimental protocol for its use in laboratory settings.

Sourcing and Purchasing Information for Thymidine-13C10

The procurement of high-quality stable isotopes is paramount for reliable experimental outcomes. **Thymidine-13C10** is available from several reputable suppliers, often as the free nucleoside or in its monophosphate and triphosphate forms. The following table summarizes purchasing information from prominent vendors. Please note that pricing is subject to change and may not include shipping and handling fees. It is advisable to contact the suppliers directly for the most current pricing and availability.

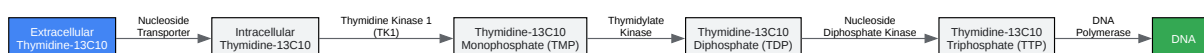
Supplier	Product Name	Catalog Number (Example)	Purity/Isotopic Enrichment	Available Quantities
Sigma-Aldrich (MilliporeSigma)	Thymidine-13C10,15N2 5'-triphosphate sodium salt solution	646202	≥95% (CP), ≥98 atom % 13C, ≥98 atom % 15N	1 mg, 10 mg, 25 mg
	Thymidine-13C10,15N2 5'-monophosphate disodium salt solution	900385	≥95% (CP), ≥98 atom %	Custom packaging available
Yorlab	Thymidine-13C10,15N2 5'-Triphosphate Di	646202-10MG	≥95% (CP), ≥98 atom %	10 mg
Cenmed Enterprises	Thymidine 13C10 15N2 5 Triphosphate Sodium Salt Solution	C005B-231567	≥95% (CP), ≥98 atom % 15N	Contact for details
LGC Standards	Thymidine-13C,15N2	TRC-A636900	Not specified	1 mg, 10 mg
Cambridge Isotope Laboratories, Inc.	THYMIDINE (13C10, 98%; 15N2, 96-98%)	CNLM-3902	98% (13C), 96-98% (15N)	Contact for details

Metabolic Pathways of Thymidine Incorporation

Thymidine is incorporated into DNA through two primary metabolic routes: the de novo synthesis pathway and the salvage pathway. The salvage pathway is of particular importance when utilizing exogenous labeled thymidine, such as **Thymidine-13C10**.

The Thymidine Salvage Pathway

The salvage pathway recycles thymidine and other nucleosides from the degradation of DNA and RNA.[1] Exogenously supplied **Thymidine-13C10** is transported into the cell and phosphorylated by Thymidine Kinase 1 (TK1) to form **Thymidine-13C10** monophosphate (TMP). Subsequent phosphorylations by thymidylate kinase and nucleoside diphosphate kinase convert TMP into its diphosphate (TDP) and triphosphate (TTP) forms, respectively.[1] The resulting **Thymidine-13C10** triphosphate is then incorporated into newly synthesized DNA by DNA polymerase.

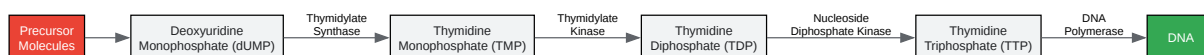


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Figure 1. The Thymidine Salvage Pathway for the incorporation of **Thymidine-13C10** into DNA.

De Novo Synthesis of Thymidine

In contrast to the salvage pathway, the de novo pathway synthesizes thymidine nucleotides from simpler precursor molecules. A key enzyme in this pathway is thymidylate synthase, which converts deoxyuridine monophosphate (dUMP) to thymidine monophosphate (TMP).[2] This pathway is a common target for chemotherapeutic drugs.



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Figure 2. The De Novo Synthesis Pathway for thymidine nucleotides.

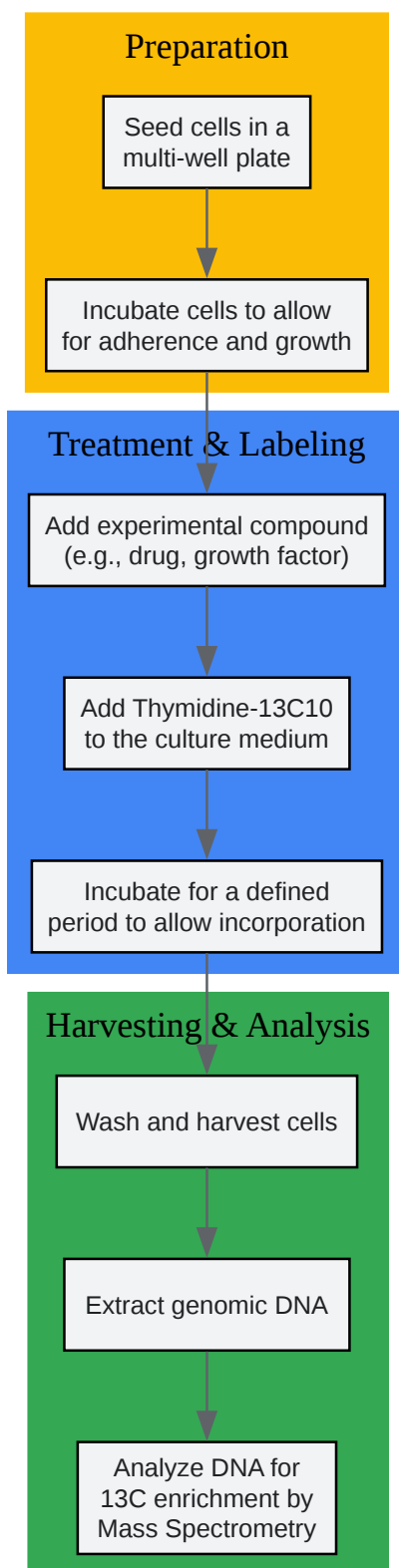
Experimental Protocol: Cell Proliferation Assay Using Thymidine-13C10

The following is a general protocol for a cell proliferation assay using **Thymidine-13C10**, adapted from standard thymidine incorporation assays.^[3] This protocol is intended as a starting point and should be optimized for specific cell types and experimental conditions. The primary advantage of using a stable isotope like ¹³C is the avoidance of radioactivity, with detection typically performed by mass spectrometry.

Materials

- Cells of interest
- Complete cell culture medium
- **Thymidine-13C10** solution (sterile-filtered)
- Phosphate-buffered saline (PBS)
- DNA extraction kit
- Mass spectrometer (e.g., LC-MS/MS)

Experimental Workflow



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Figure 3. General experimental workflow for a **Thymidine-13C10** cell proliferation assay.

Detailed Steps

- **Cell Seeding:** Plate cells at a desired density in a multi-well plate and incubate under standard conditions until they are in the exponential growth phase.
- **Treatment:** Add the experimental compounds (e.g., inhibitors, activators) to the appropriate wells and incubate for the desired duration.
- **Labeling:** Introduce **Thymidine-13C10** to the culture medium at a final concentration typically in the low micromolar range (optimization is recommended). The incubation time for labeling will depend on the cell cycle length of the cell type being studied.
- **Harvesting:** At the end of the labeling period, aspirate the medium, wash the cells with PBS, and harvest them using a suitable method (e.g., trypsinization, cell scraping).
- **DNA Extraction:** Extract genomic DNA from the harvested cells using a commercial DNA extraction kit, following the manufacturer's instructions.
- **Mass Spectrometry Analysis:** Analyze the purified DNA for the incorporation of **Thymidine-13C10**. This typically involves enzymatic digestion of the DNA to individual nucleosides, followed by liquid chromatography-mass spectrometry (LC-MS) to quantify the ratio of labeled to unlabeled thymidine.

Applications in Drug Development and Research

The use of stable isotope-labeled compounds like **Thymidine-13C10** is a powerful tool in drug discovery and development. By tracing the metabolism of this labeled nucleoside, researchers can gain valuable insights into:

- **Mechanism of Action:** Elucidate how a drug candidate affects DNA synthesis and cell proliferation.
- **Pharmacodynamics:** Quantify the effect of a drug on its target pathway over time.
- **Metabolic Flux Analysis:** Study the dynamics of nucleotide metabolism in various disease models.

- Biomarker Discovery: Identify changes in metabolic pathways that can serve as biomarkers for drug efficacy or disease progression.

In conclusion, **Thymidine-13C10** is a versatile and valuable tool for researchers in a variety of fields. Its use in non-radioactive proliferation assays, coupled with the detailed insights provided by mass spectrometry, offers a robust method for studying DNA synthesis and cellular dynamics.

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References

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